molecular formula C14H8BrI B14207757 1-Bromo-2-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-21-5

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene

Cat. No.: B14207757
CAS No.: 832744-21-5
M. Wt: 383.02 g/mol
InChI Key: GHDFCJVKOWPMJD-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with a bromine atom at position 1 and an ethynyl group at position 2, which is further linked to a 3-iodophenyl moiety. This structure combines two heavy halogens (Br and I) with a rigid ethynyl spacer, making it a valuable intermediate in cross-coupling reactions, materials science, and pharmaceutical synthesis.

Properties

CAS No.

832744-21-5

Molecular Formula

C14H8BrI

Molecular Weight

383.02 g/mol

IUPAC Name

1-bromo-2-[2-(3-iodophenyl)ethynyl]benzene

InChI

InChI=1S/C14H8BrI/c15-14-7-2-1-5-12(14)9-8-11-4-3-6-13(16)10-11/h1-7,10H

InChI Key

GHDFCJVKOWPMJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene can be synthesized through a multi-step process involving halogenation and coupling reactions. One common method involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in Sonogashira coupling.

    Base: Such as triethylamine or potassium carbonate, used to deprotonate the alkyne in coupling reactions.

Major Products

    Substituted Benzene Derivatives: Products formed by replacing the halogen atoms with other functional groups.

    Coupled Products: Complex aromatic compounds formed through coupling reactions.

Scientific Research Applications

1-Bromo-2-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3-iodophenyl)ethynyl]benzene in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms, which makes it susceptible to electrophilic attack. The ethynyl group provides a site for coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-2-(phenylethynyl)benzene

  • Structure : Lacks the iodine substituent on the terminal phenyl ring.
  • Synthesis: Prepared via Sonogashira coupling of 1-bromo-2-iodobenzene with phenylacetylene using PdCl₂(PPh₃)₂ and CuI in THF/triethylamine .
  • Reactivity : The absence of iodine limits its utility in subsequent oxidative coupling or halogen-exchange reactions. However, its ethynyl group enables further functionalization (e.g., cycloadditions or metal-catalyzed cross-couplings).
  • Applications : Widely used as a precursor to polycyclic aromatic hydrocarbons (PAHs) and ligands in coordination chemistry .

1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene

  • Structure : Features a trimethylsilyl (TMS)-protected ethynyl group instead of the 3-iodophenyl moiety.
  • Synthesis : Derived from 1-bromo-2-iodobenzene via coupling with trimethylsilylacetylene, followed by desilylation to generate terminal alkynes for further reactions .
  • Reactivity : The TMS group enhances stability and solubility in organic solvents but requires deprotection (e.g., with NaOH/MeOH) for subsequent modifications .
  • Applications : A key intermediate in synthesizing silicon-containing conjugated polymers or protecting alkynes during multi-step syntheses .

1-Bromo-2-(4-methoxystyryl)benzene

  • Structure : Replaces the ethynyl group with a styryl (vinyl-linked) 4-methoxyphenyl substituent.
  • Synthesis : Synthesized via reductive cross-coupling of benzaldehydes, yielding a mixture of E- and Z-isomers (54% total yield) .
  • Reactivity : The styryl group introduces geometric isomerism (E/Z), influencing photophysical properties and π-conjugation. The methoxy group enhances electron density, altering reactivity in electrophilic substitutions.
  • Applications : Used in optoelectronic materials and as a model system for studying stereoselective transformations .

1-(Bromoethynyl)-4-nitrobenzene

  • Structure : Contains a nitro group at the para-position and a bromoethynyl group directly attached to the benzene ring.
  • Reactivity : The electron-withdrawing nitro group deactivates the ring, directing electrophilic attacks to specific positions. The bromoethynyl group is highly electrophilic, facilitating nucleophilic substitutions .
  • Applications: Potential use in explosive precursors or as a building block for nitro-functionalized PAHs .

Data Tables

Table 2. Reactivity and Functionalization Pathways

Compound Reactive Sites Typical Reactions
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene C–Br, C–I, ethynyl π-system Suzuki coupling, cycloadditions
1-Bromo-2-(phenylethynyl)benzene C–Br, ethynyl π-system Heck reaction, alkyne oxidation
1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene C–Br, TMS-protected ethynyl Deprotection, Sonogashira coupling
1-Bromo-2-(4-methoxystyryl)benzene C–Br, vinyl group Electrophilic substitution, hydrogenation

Research Findings and Implications

  • Steric Considerations : The ethynyl spacer reduces steric hindrance compared to bulkier substituents (e.g., TMS), enabling efficient π-π stacking in supramolecular assemblies .
  • Comparative Stability : Bromine’s lower electronegativity compared to iodine may result in slower oxidative degradation, as seen in bromo- versus iodoarenes under similar conditions .

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